molecular formula C11H16N2O2S B1602457 (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine CAS No. 953727-42-9

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Cat. No.: B1602457
CAS No.: 953727-42-9
M. Wt: 240.32 g/mol
InChI Key: BRPVZCGNCUBNIV-UHFFFAOYSA-N
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Description

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine: is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.322 g/mol It is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a phenyl ring with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine typically involves the reaction of a suitable phenyl derivative with pyrrolidine and a sulfonylating agent. One common method includes the following steps:

    Starting Material: A phenyl derivative with a suitable leaving group (e.g., halide).

    Sulfonylation: Reaction with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Amination: Introduction of the methanamine group through nucleophilic substitution.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (3-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanamine
  • (3-(Pyrrolidin-1-ylsulfonyl)phenyl)propanamine

Uniqueness: (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is unique due to its specific combination of a pyrrolidine ring, sulfonyl group, and methanamine substituent. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

(3-pyrrolidin-1-ylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-10-4-3-5-11(8-10)16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPVZCGNCUBNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588503
Record name 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953727-42-9
Record name 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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